molecular formula C10H14N2O2 B13191079 5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde

5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13191079
M. Wt: 194.23 g/mol
InChI Key: IPCOHUOCGGAKFF-UHFFFAOYSA-N
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Description

5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H14N2O2 It is a heterocyclic compound containing a furan ring and an azetidine ring, which are both significant in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed via nucleophilic substitution reactions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through alkylation reactions using dimethylamine and suitable alkylating agents.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the Azetidine and Furan Rings: The final step involves coupling the azetidine and furan rings through appropriate linkers and reaction conditions, such as using aldehyde functional groups and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.

    5-[3-(Dimethylamino)azetidin-1-yl]pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde is unique due to the presence of both the furan and azetidine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-[3-(dimethylamino)azetidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-11(2)8-5-12(6-8)10-4-3-9(7-13)14-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

IPCOHUOCGGAKFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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